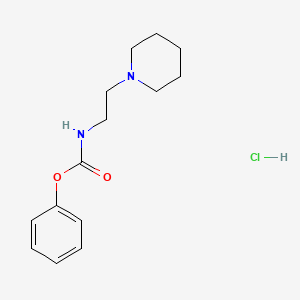

phenyl N-(2-piperidinoethyl)carbamate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

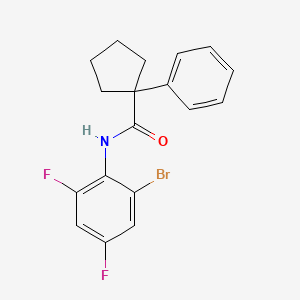

Phenyl N-(2-piperidinoethyl)carbamate hydrochloride is a biochemical compound with the molecular formula C15H20N2O2•HCl . It has a molecular weight of 284.78 .

Molecular Structure Analysis

The molecular structure of phenyl N-(2-piperidinoethyl)carbamate hydrochloride consists of a phenyl group attached to a carbamate group, which is further attached to a piperidinoethyl group . The presence of the hydrochloride indicates that it is a salt of the parent compound .Physical And Chemical Properties Analysis

Phenyl N-(2-piperidinoethyl)carbamate hydrochloride has a molecular weight of 284.78 and a molecular formula of C15H20N2O2•HCl . Additional physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .Applications De Recherche Scientifique

Alkaline Hydrolysis and Catalysis

- Study of Alkaline Hydrolysis Mechanisms : Silva et al. (2015) explored the alkaline hydrolysis of phenyl N-methyl-N-(2-pyridyl)carbamate, which is structurally similar to phenyl N-(2-piperidinoethyl)carbamate hydrochloride. This study provided insights into the BAC2 mechanism and nucleophilic catalysis of these compounds (Silva, Norberto, Santos, & Hervés, 2015).

Chemical Synthesis and Ligand Binding

- Synthesis and Evaluation as Ligands : Gündisch et al. (2004) synthesized phenylcarbamate derivatives and evaluated them in radioligand binding assays for different nicotinic acetylcholine receptor subtypes. This study highlights the potential of such compounds in biochemical applications (Gündisch, Andrä, Munoz, & Tilotta, 2004).

Metabolism and Biological Monitoring

- Metabolism and Biological Monitoring : Schettgen et al. (2001) investigated the metabolism of phenmedipham, a compound related to phenyl N-(2-piperidinoethyl)carbamate hydrochloride. The study focused on the detection of metabolites in urine, contributing to the understanding of the metabolism of similar compounds (Schettgen, Weiss, & Angerer, 2001).

Enantioselective Synthesis

- Enantioselective Addition to Meso-Epoxides : Birrell and Jacobsen (2013) developed a method for the enantioselective addition of phenyl carbamate to meso-epoxides, showcasing the potential of these compounds in stereoselective synthesis (Birrell & Jacobsen, 2013).

Enzyme Inhibition and Pain Management

- Inhibition of Fatty Acid Amide Hydrolase : Caprioli et al. (2012) investigated the effects of a novel reversible inhibitor of fatty acid amide hydrolase, exploring the implications for pain management (Caprioli et al., 2012).

Hydrofunctionalization of Allenes

- Hydrofunctionalization Catalysis : Zhang et al. (2006) demonstrated the intramolecular hydrofunctionalization of N-allenyl carbamates, highlighting the reactivity of these compounds in synthetic chemistry (Zhang, Liu, Kinder, Han, Qian, & Widenhoefer, 2006).

Antimalarial and Anti-HIV Properties

- Potential Antimalarial and Anti-HIV Agents : Studies by Klaymann et al. (1979) and Imamura et al. (2006) explored the potential of certain carbamate derivatives, including piperidine carbamates, as antimalarial and anti-HIV agents (Klaymann, Scovill, Bartosevich, & Mason, 1979) (Imamura et al., 2006).

Propriétés

IUPAC Name |

phenyl N-(2-piperidin-1-ylethyl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c17-14(18-13-7-3-1-4-8-13)15-9-12-16-10-5-2-6-11-16;/h1,3-4,7-8H,2,5-6,9-12H2,(H,15,17);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLBGIVMWSXAQSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCNC(=O)OC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

phenyl N-(2-piperidinoethyl)carbamate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(cyclopropylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B2895952.png)

![5-[(2-Chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2895954.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2895957.png)

![N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclohexanecarboxamide](/img/structure/B2895961.png)

![N-(4-acetamidophenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2895967.png)

![2-(benzylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2895969.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)propanamide](/img/structure/B2895970.png)

![6-Methyl-4,7-diazaspiro[2.5]octan-8-one;hydrochloride](/img/structure/B2895973.png)

![2-(3,6-Dimethoxy-4-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl)ethanamine;hydrochloride](/img/structure/B2895975.png)